Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a bipyridine core, which is a common structural motif in coordination chemistry and organic synthesis. The presence of difluoromethyl and methyl groups adds unique chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
The synthesis of Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated from precursors such as FSO2CF2CO2TMS or CF2N2 under neutral or basic conditions . The reaction conditions often require the presence of a transition metal catalyst, such as copper or silver, to facilitate the difluoromethylation process .
Analyse Chemischer Reaktionen
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate can be compared with other difluoromethylated bipyridine compounds. Similar compounds include:
4-(Difluoromethyl)-2,2’-bipyridine: Lacks the ethyl ester group, resulting in different chemical properties and applications.
6-Methyl-2,2’-bipyridine:
The presence of both the difluoromethyl and ethyl ester groups in Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate makes it unique, providing enhanced stability and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C15H14F2N2O2 |
---|---|
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
ethyl 4-(difluoromethyl)-2-methyl-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H14F2N2O2/c1-3-21-15(20)13-9(2)19-12(8-10(13)14(16)17)11-6-4-5-7-18-11/h4-8,14H,3H2,1-2H3 |
InChI-Schlüssel |
PTQYXOZHPKGCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.